molecular formula C16H20N2O B2732034 2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone CAS No. 112611-39-9

2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone

Cat. No. B2732034
CAS RN: 112611-39-9
M. Wt: 256.349
InChI Key: CXRHRCPGSKIIDH-RVDMUPIBSA-N
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Description

2-(4-(Dimethylamino)phenyl)methylene-3-quinuclidinone (DMAQN) is an organic compound that has been studied for its potential applications in the fields of science and medicine. DMAQN is a derivative of quinuclidinone, a heterocyclic compound that is found in some plants and fungi. DMAQN has been studied for its potential applications in the fields of drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

El-Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridine derivatives from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, a related compound, demonstrating its potential in generating biologically active molecules. The synthesized compounds showed significant antioxidant, antitumor, and antimicrobial activities, showcasing the chemical's utility in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Antimicrobial Activity and Docking Study

Ghorab et al. (2017) synthesized a series of derivatives from 2-{[dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione, demonstrating their effective antibacterial and antifungal activities. The study also included a docking study to understand the molecular interactions, indicating the compound's role in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Coordination Chemistry and Sensing Applications

Hens et al. (2013) focused on synthesizing mononuclear Zn(ii) complexes using derivatives of 2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone, revealing their strong binding abilities and sensing properties for Zn(2+) ions. The study demonstrates the compound's potential in coordination chemistry and as a basis for developing sensory materials (Hens, Mondal, & Rajak, 2013).

Crystallographic and Morphological Studies

Kurian et al. (2013) synthesized and performed crystallographic studies on an azine derivative, providing insights into its molecular and crystal structure. This research indicates the compound's utility in structural chemistry and material science applications (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).

Nonlinear Optical Properties

Michinobu et al. (2005) created donor-acceptor molecules using 4-(dimethylamino)phenyl groups, demonstrating substantial third-order optical nonlinearities. This highlights the compound's relevance in developing materials with nonlinear optical properties, crucial for photonic technologies (Michinobu, May, Lim, Boudon, Gisselbrecht, Seiler, Gross, Biaggio, & Diederich, 2005).

properties

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17(2)14-5-3-12(4-6-14)11-15-16(19)13-7-9-18(15)10-8-13/h3-6,11,13H,7-10H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHRCPGSKIIDH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone

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